N*1*-Methyl-N*1*-(4-nitro-benzyl)-ethane-1,2-diamine
Description
N¹-Methyl-N¹-(4-nitro-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a methyl group and a 4-nitrobenzyl group attached to the same nitrogen atom (N¹) of the ethylenediamine backbone. This compound belongs to a class of diamines synthesized via reductive alkylation, where ethylenediamine reacts with aromatic aldehydes followed by reduction (e.g., using sodium borohydride) to form stable secondary amines .
Properties
IUPAC Name |
N'-methyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12(7-6-11)8-9-2-4-10(5-3-9)13(14)15/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLSVUQBCNZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine has a molecular formula of C11H15N3O2 and features a nitro group (-NO2) attached to a benzyl moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have shown the ability to inhibit iNOS, leading to decreased nitric oxide (NO) production in inflammatory conditions. This suggests a potential anti-inflammatory role for N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine .
- Modulation of NF-kB Pathway : The compound may affect the transcriptional activity of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses. Inhibiting NF-kB can reduce the expression of pro-inflammatory cytokines .
Anti-inflammatory Effects
Research indicates that N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine may exhibit anti-inflammatory properties similar to its analogs. For instance, studies on related compounds like JSH-21 demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 9.2 μM . This establishes a benchmark for evaluating the anti-inflammatory potential of N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group could enhance these effects by promoting apoptosis or inhibiting cell proliferation through specific pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine | C11H15N3O2 | Contains a nitro group affecting reactivity | Potential anti-inflammatory |
| JSH-21 | C10H12N2O | Lacks methyl substitution at nitrogen | Strong anti-inflammatory effects |
| N1-Benzyl-4-methylbenzene-1,2-diamine | C10H14N2 | Different substituents on benzene ring | Similar anti-inflammatory profile |
Research Findings
Recent research has focused on synthesizing N1-Methyl-N1-(4-nitro-benzyl)-ethane-1,2-diamine analogs to explore their biological activities further. These studies aim to elucidate structure-activity relationships (SAR) that could lead to more potent derivatives with improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Substituents on the benzyl ring and the N¹-bound groups significantly alter the compound’s properties. Key analogs include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Physical Properties
- Solubility: Diamines with polar substituents (e.g., nitro or methoxy) may exhibit higher solubility in polar aprotic solvents like DMF or DMSO compared to non-polar analogs .
- Corrosion Inhibition : Aliphatic amines like DETA and TETA demonstrate corrosion inhibition via adsorption on metal surfaces; the nitro group in the target compound could alter this mechanism due to its electron-withdrawing nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
